2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
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Overview
Description
2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in its therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a phenylacetic acid derivative. Common reagents used in these reactions include brominating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID include other pyrazole and triazole derivatives. These compounds often share similar chemical properties and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and potential applications. Its bromine and sulfur atoms, along with the pyrazole and triazole rings, provide a rich platform for chemical modifications and biological interactions.
Properties
IUPAC Name |
2-[4-[3-(4-bromo-2,5-dimethylpyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c1-8-12(16)13(20(2)19-8)14-17-18-15(24)21(14)10-5-3-9(4-6-10)7-11(22)23/h3-6H,7H2,1-2H3,(H,18,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCKIDJBGPZBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C2=NNC(=S)N2C3=CC=C(C=C3)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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